2-(3-Amino-1H-pyrazol-1-yl)-N-carbamoylacetamide is a compound that belongs to the class of organic compounds known as amino acids and their derivatives. This compound features a pyrazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. The presence of the carbamoyl group further classifies it as a derivative of acetamide. This compound's unique structure may confer various biological activities, making it of interest in medicinal chemistry.
2-(3-Amino-1H-pyrazol-1-yl)-N-carbamoylacetamide can be classified as follows:
The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-N-carbamoylacetamide typically involves multi-step organic reactions. While specific literature detailing its exact synthesis is sparse, general methods for synthesizing similar pyrazole derivatives often include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the product.
The molecular structure of 2-(3-Amino-1H-pyrazol-1-yl)-N-carbamoylacetamide can be represented by its chemical formula . The structural formula includes:
Key data regarding its molecular structure includes:
The compound may participate in various chemical reactions typical for amino acids and their derivatives, including:
Reactivity is influenced by the electronic properties of the substituents on the pyrazole ring and the steric hindrance around the reactive sites. Kinetic studies could provide insights into reaction rates and mechanisms.
Research into related pyrazole compounds suggests potential applications in pharmacology, particularly in anti-inflammatory and analgesic contexts.
The physical state of 2-(3-Amino-1H-pyrazol-1-yl)-N-carbamoylacetamide is typically solid at room temperature. Its solubility profile would likely depend on pH and solvent polarity.
Key chemical properties include:
Experimental data regarding chromatographic behavior or spectroscopic characteristics would provide further insights into its chemical properties.
Due to its structural characteristics, 2-(3-Amino-1H-pyrazol-1-yl)-N-carbamoylacetamide may find applications in:
The 3-amino-1H-pyrazole (3AP) scaffold represents a privileged structural motif in medicinal chemistry due to its versatile hydrogen-bonding capabilities and aromatic heterocyclic properties. This moiety serves as a critical pharmacophore in kinase inhibition, leveraging its ability to form bidentate interactions with hinge regions of ATP-binding sites. As noted in recent reviews, 3AP-based compounds exhibit "multifunctional pharmacological activity" across therapeutic areas, particularly in oncology and anti-infective drug development [8]. The amino group at position 3 enables dual hydrogen-bond donor-acceptor functionality, allowing precise molecular recognition within enzyme active sites. This characteristic underpins the scaffold’s prevalence in targeted cancer therapies, exemplified by clinical candidates like AT7519 (CDK inhibitor) and pirtobrutinib (BTK inhibitor) [8] [9].
Recent advances highlight 3AP’s significance in targeting understudied kinases. In the PCTAIRE kinase subfamily (e.g., CDK16), 3-aminopyrazole derivatives demonstrate exceptional cellular potency at nanomolar concentrations (EC₅₀ = 33 nM against CDK16). The pyrazole nitrogen atoms engage in key hinge interactions, while the 3-amino group orients substituents toward hydrophobic regions, enhancing selectivity [3]. Molecular modifications at N1 and C4 positions of the 3AP core enable tuning of physicochemical properties and target engagement, as shown in Table 1 for related acetamide derivatives:
Table 1: Structural Derivatives of 3-Aminopyrazole-Acetamide Hybrids
Compound | R⁴ Substituent | Molecular Formula | Molecular Weight | Hydrogen Bond Donors/Acceptors |
---|---|---|---|---|
Base compound [1] [4] | H | C₆H₉N₅O₂ | 183.17 | 3/6 |
4-Bromo derivative [2] | Br | C₆H₈BrN₅O₂ | 262.07 | 3/6 |
4-Methyl derivative [5] | CH₃ | C₇H₁₁N₅O₂ | 197.20 | 3/6 |
Notably, 4,5-diaryl-3AP derivatives mimic combretastatin A-4’s microtubule inhibition, inducing G₂/M arrest through tubulin binding. Docking studies reveal the 3-amino group’s critical hydrogen bonds with Asnα101 and Alaβ250 residues in tubulin’s colchicine site [8]. Beyond oncology, 3AP thiourea derivatives show sub-micromolar antibacterial activity against MRSA, where the amino group facilitates copper complexation for membrane disruption [8].
Carbamoylacetamide (–NH–C(=O)–CH₂–C(=O)–NH₂) serves as a versatile bioisostere in molecular design, combining hydrogen-bonding capacity with metabolic stability. Its integration with 3-aminopyrazole creates multitargeting hybrids that exploit synergistic pharmacophoric effects. The carbamoylacetamide moiety exhibits three key characteristics:
In kinase inhibitor optimization, carbamoylacetamide functionalization enables late-stage diversification (LSF) strategies. As highlighted in recent drug discovery reviews, LSF techniques like metallophotoredox catalysis allow direct C–H functionalization of complex molecules, streamlining SAR exploration without de novo synthesis [10]. For CDK16 inhibitors, introducing carbamoylacetamide at N1 of 3-aminopyrazole significantly enhanced cellular potency (EC₅₀ = 33 nM) compared to carboxylate or carboxamide analogs. This improvement is attributed to additional hydrogen bonds with kinase backbones and improved cell membrane permeability [3].
Table 2: Physicochemical Properties of 2-(3-Amino-1H-pyrazol-1-yl)-N-carbamoylacetamide Derivatives
Parameter | Base Compound [4] [7] | 4-Bromo Derivative [2] | 4-Methyl Derivative [5] |
---|---|---|---|
Calculated LogP | -1.24 | 0.18 | -0.86 |
Topological Polar Surface Area (Ų) | 110 | 110 | 110 |
Rotatable Bonds | 3 | 3 | 3 |
Hydrogen Bond Donors | 3 | 3 | 3 |
Hydrogen Bond Acceptors | 6 | 6 | 6 |
The carbamoylacetamide group’s bioisosteric relationship with malonamate and β-alaninamide enables scaffold-hopping in lead optimization. Canonical SMILES notation (e.g., NC(=O)NC(=O)CN1C=CC(N)=N1) reveals two rotatable bonds permitting conformational adaptation to binding pockets [4] [7]. Crystallographic studies of analogous compounds confirm bifurcated hydrogen bonds between the urea fragment and kinase catalytic residues (e.g., Glu81 and Lys89 in CDK2), explaining the moiety’s contribution to binding affinity [3]. Furthermore, carbamoylacetamide serves as a synthetic handle for prodrug design via N-acylation, potentially mitigating first-pass metabolism observed in pyrazole carboxylates [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0